4-(2-Methoxyphenyl)pyrrolidin-3-amine
Description
Properties
CAS No. |
1782205-93-9 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-8(11)9-6-13-7-10(9)12/h2-5,9-10,13H,6-7,12H2,1H3 |
InChI Key |
XRRDRENDCQEGFQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CNCC2N |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural and molecular differences between 4-(2-Methoxyphenyl)pyrrolidin-3-amine and analogous compounds:
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in pyridine derivatives (e.g., ) alters electronic effects (electron-donating vs. resonance stabilization), impacting solubility and interaction with hydrophobic binding pockets.
- Functional Groups : The absence of a nitro group (cf. ) or fused heterocycles (cf. ) in the target compound may reduce steric hindrance, enhancing bioavailability.
Pharmacological Profiles
- HBK Series (Piperazine Derivatives): These compounds exhibit nanomolar binding affinities for serotonin (5-HT₁A) and adrenergic (α₁) receptors, with HBK15 (Ki = 12 nM for 5-HT₁A) showing high selectivity over dopamine receptors . The phenoxyalkoxy side chains in HBK compounds likely enhance lipophilicity and blood-brain barrier penetration compared to the pyrrolidine-based target compound.
Physicochemical Properties
- Lipophilicity : The pyrrolidine core and 2-methoxyphenyl group in the target compound likely confer moderate logP values (~2.5), comparable to HBK piperazines (logP ~3.0–3.5) .
- Solubility : The amine group enhances water solubility relative to nitro-substituted pyridines (e.g., ), which may require formulation aids for in vivo use.
Preparation Methods
Synthesis of Substituted Pyrrolidine Core
One effective approach involves the synthesis of substituted pyrrolidines via cyclization of appropriate precursors. For example, a reported method uses 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione as an intermediate, which undergoes reduction and further functionalization to yield substituted pyrrolidines.
- Key Reaction Conditions :
- Starting material: 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione.
- Reducing agent: Borane dimethyl sulfide complex.
- Solvent: Tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Reaction time: Approximately 18-24 hours.
This reduction converts the dione into the corresponding pyrrolidin-3-ol intermediate, which can be further transformed into the amine.
Conversion to Pyrrolidin-3-amine
The pyrrolidin-3-ol intermediate can be converted into the corresponding amine via substitution reactions:
- Mesylation of the hydroxyl group to form a good leaving group.
- Nucleophilic substitution with ammonia or an amine source to replace the mesylate with an amine group.
This two-step sequence is efficient and allows for high yields of the target amine.
Alternative Preparation via Palladium-Catalyzed Coupling
Another preparation method involves palladium-catalyzed cross-coupling reactions to introduce the aryl substituent:
- Starting with a pyrrolidin-3-amine derivative.
- Reacting with an aryl halide (e.g., 1-bromo-2-methoxybenzene) under Pd-catalysis.
- Catalysts: Pd2(dba)3 with Xantphos ligand.
- Base: tert-Butoxide.
- Solvent: Toluene.
- Temperature: 110°C.
- Time: 12 hours.
This method allows for direct arylation at the 4-position of the pyrrolidine ring, providing a route to this compound.
Process Optimization and Purification
- Reactions are often followed by aqueous workup involving extraction with organic solvents such as ethyl acetate or dichloromethane.
- Drying agents like anhydrous sodium sulfate are used to remove water.
- Purification is typically achieved by silica gel chromatography or preparative HPLC.
- Crystallization from appropriate solvents (e.g., water or aqueous ammonium chloride solution) can be used to isolate the product in pure form.
Summary Table of Preparation Methods
Research Findings and Considerations
- The synthetic route via reduction and substitution is advantageous due to mild reaction conditions and the use of inexpensive reagents.
- Pd-catalyzed coupling provides a versatile method for introducing various substituted aryl groups, including 2-methoxyphenyl, allowing structural diversity.
- Reaction times and temperatures are optimized to balance yield and purity.
- The choice of solvent and base in Pd-catalyzed reactions critically affects the outcome.
- Purification techniques such as preparative HPLC ensure high purity suitable for medicinal chemistry applications.
- The methods have been demonstrated to be scalable and reproducible.
Q & A
Q. Methodological Example :
- Step 1 : React 2-methoxyphenyl precursors with pyrrolidin-3-amine derivatives under reflux in ethanol.
- Step 2 : Add catalytic acetic acid to facilitate imine formation, followed by reduction (e.g., NaBH₄) to stabilize the amine group.
- Step 3 : Purify via column chromatography and validate using -NMR (δ 3.84 ppm for methoxy protons) .
Advanced Structural Characterization: How can NMR and FTIR resolve stereochemical ambiguities in this compound?
- NMR : -NMR distinguishes diastereomers via coupling constants (e.g., axial vs. equatorial protons in the pyrrolidine ring). For example, vicinal coupling () indicates cis/trans configurations. -NMR identifies electronic environments of substituents (e.g., methoxy carbons at ~55 ppm) .
- FTIR : Stretching vibrations for N-H (3198 cm) and C-O (1261 cm) confirm functional group integrity. ATR-FTIR provides rapid solid-phase validation .
Basic Analytical Validation: What quality control steps ensure batch-to-batch consistency?
- Purity : Use HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via TLC.
- Reference Standards : Compare with synthesized authentic samples using HRMS (e.g., ESI-MS for [M+H] ion matching) .
Advanced Reaction Design: How can computational methods improve synthesis efficiency?
ICReDD’s quantum chemical reaction path searches predict optimal intermediates and transition states. For example:
- Step 1 : Simulate energy barriers for ring-closing steps in pyrrolidine formation.
- Step 2 : Apply machine learning to prioritize high-yield conditions (e.g., solvent polarity, catalyst loading).
- Step 3 : Validate predictions experimentally, creating a feedback loop for iterative optimization .
Case Study :
A 2024 study reduced reaction development time by 60% using DFT-guided solvent selection (toluene vs. DMF) for a related pyrrolidine derivative .
Contradictory Biological Data: How to address discrepancies in reported bioactivity?
| Study | Reported Activity | Possible Confounders |
|---|---|---|
| A (2023) | Antiviral (IC = 2 μM) | Impurity from incomplete reduction (e.g., residual imine) |
| B (2024) | Inactive (IC > 50 μM) | Stereochemical heterogeneity (racemic vs. enantiopure) |
Q. Resolution :
- Reproduce synthesis with chiral HPLC to isolate enantiomers.
- Retest using standardized assays (e.g., plaque reduction for antiviral activity) .
Advanced SAR Studies: Which structural modifications enhance target selectivity?
| Modification | Effect | Example |
|---|---|---|
| Methoxy → Fluorine | Increased metabolic stability | 4-(4-Fluorophenyl) analog shows 3× longer half-life |
| Pyrrolidine → Piperidine | Altered receptor binding | Reduced off-target activity in CNS studies |
| Amine Methylation | Improved BBB penetration | N,N-Dimethyl derivative achieves 90% brain uptake . |
Basic Safety and Handling: What precautions are needed for lab-scale synthesis?
- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD > 500 mg/kg in rodents).
- Waste Disposal : Quench reactions with 10% HCl before aqueous disposal.
- Storage : Keep under argon at -20°C to prevent oxidation .
Advanced Data Reproducibility: How to mitigate variability in reaction yields?
- Factor Screening : Use DOE (Design of Experiments) to rank parameters (e.g., temperature > catalyst > solvent).
- In Situ Monitoring : ReactIR tracks intermediate formation in real time.
- Case Example : A 2025 study achieved 85% yield consistency by standardizing Pd catalyst activation (H atmosphere, 50°C) .
Structural Comparison with Analogues
| Compound | Key Feature | Bioactivity |
|---|---|---|
| This compound | Pyrrolidine core | Serotonin receptor modulator |
| 4-(4-Fluorophenyl)piperidin-3-amine | Piperidine core | Dopamine reuptake inhibitor |
| N,N-Dimethyl derivative | Methylated amine | Enhanced CNS penetration . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
